4-[(2-Hydroxyquinolin-4-yl)carbonyl]piperazin-2-one
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Overview
Description
4-(3-Oxopiperazine-1-carbonyl)-1,2-dihydroquinolin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a piperazine ring and a quinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxopiperazine-1-carbonyl)-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of a quinolinone derivative with a piperazine compound. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and catalysts to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopiperazine-1-carbonyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-(3-Oxopiperazine-1-carbonyl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-oxopiperazine-1-carbonyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in disease progression, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxopiperazine-1-carbonyl)benzonitrile
- N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 4-(3-oxopiperazine-1-carbonyl)-1,2-dihydroquinolin-2-one exhibits unique structural features that enhance its binding affinity and specificity for certain biological targets. This uniqueness makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-(3-oxopiperazine-1-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C14H13N3O3/c18-12-7-10(9-3-1-2-4-11(9)16-12)14(20)17-6-5-15-13(19)8-17/h1-4,7H,5-6,8H2,(H,15,19)(H,16,18) |
InChI Key |
HLQCYCCCDBCCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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